molecular formula C13H18FNO3S B2768756 N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclopropanesulfonamide CAS No. 1797025-21-8

N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclopropanesulfonamide

Cat. No. B2768756
CAS RN: 1797025-21-8
M. Wt: 287.35
InChI Key: BBNKKCZVHSYQHA-UHFFFAOYSA-N
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Description

“N-(2-Fluorophenyl)methanesulfonamide” is a compound that has a molecular formula of C7H8FNO2S . It’s important to note that this is not the exact compound you’re asking about, but it shares some similarities in its structure.


Synthesis Analysis

While specific synthesis methods for “N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclopropanesulfonamide” are not available, similar compounds such as “N-(2-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine” have been synthesized and characterized by single-crystal X-ray determination .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like X-ray diffraction . These studies often involve comparing the experimental results with theoretical calculations, such as those from density functional theory (DFT).


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, “N-(2-Fluorophenyl)-2-hydroxy-N-methylpropionamide” has a molecular formula of C10H12FNO2 and an average mass of 197.206 Da .

Scientific Research Applications

Toxicity and Environmental Impact of Fluorophores
Fluorophores, including those structurally related to N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclopropanesulfonamide, are being explored for their utility in in vivo cancer diagnosis through optical imaging. The toxicity of these compounds is a critical consideration for their safe application in molecular imaging. Research has highlighted the need for thorough investigation of fluorophores' cytotoxicity, tissue toxicity, in vivo toxicity, and mutagenicity to ensure their safe administration to patients. Despite the potential toxicity, the use of fluorophores in molecular imaging probes at doses much lower than toxic levels is encouraging for patient safety. The determination of the most effective probes will depend on their fluorescent characteristics and safety profiles (Alford et al., 2009).

Microbial Degradation of Fluorochemicals
The environmental impact and degradation pathways of polyfluoroalkyl chemicals, which share structural similarities with N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclopropanesulfonamide, are of significant concern. These chemicals are widely used in industrial and commercial applications and can degrade into perfluoroalkyl and polyfluoroalkyl substances (PFAS), known for their persistent and toxic nature. Research into the microbial degradation of these chemicals is crucial for understanding their environmental fate and mitigating their impacts. This includes studies on the degradation of fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives, which are important for evaluating the biodegradability and environmental risks associated with these substances (Liu & Avendaño, 2013).

Safety and Environmental Considerations of Fluoropolymers
Fluoropolymers, which include compounds like N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclopropanesulfonamide, possess unique properties that make them significantly different from other poly- and perfluoroalkyl substances (PFAS). Due to their high molecular weight, they are not bioavailable or bioaccumulative and show negligible environmental mobility. This distinctiveness suggests that fluoropolymers should be considered separately from other PFAS in hazard assessments or regulatory contexts. Their classification as “polymers of low concern” (PLC) is supported by extensive toxicological data, highlighting their lack of acute, chronic, and reproductive toxicity. This review emphasizes the need for scientific distinction between fluoropolymers and other PFAS for environmental and regulatory purposes, advocating for more targeted approaches in assessing and managing their environmental impacts (Henry et al., 2018).

Safety and Hazards

Safety data sheets for similar compounds provide information on hazards, safe handling practices, and emergency procedures . It’s important to consult these resources when working with these compounds.

properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3S/c1-13(18-2,11-5-3-4-6-12(11)14)9-15-19(16,17)10-7-8-10/h3-6,10,15H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNKKCZVHSYQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1CC1)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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